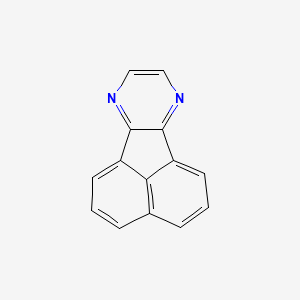

Acenaphtho(1,2-b)pyrazine

Description

Properties

CAS No. |

206-52-0 |

|---|---|

Molecular Formula |

C14H8N2 |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |

InChI |

InChI=1S/C14H8N2/c1-3-9-4-2-6-11-12(9)10(5-1)13-14(11)16-8-7-15-13/h1-8H |

InChI Key |

UEZUVIWRSYLYSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC=CN=C4C3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Condensation Reactions for Acenaphtho(1,2-b)pyrazine Core Formation

The foundational approach to constructing the this compound core involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This classical method remains a robust and widely utilized strategy.

One-Pot Multicomponent Reactions Utilizing Acenaphthoquinone Derivatives

Modern synthetic advancements have led to the development of one-pot multicomponent reactions (MCRs) for the efficient assembly of complex heterocyclic systems derived from acenaphthoquinone. These reactions offer advantages such as operational simplicity, reduced waste, and the ability to generate molecular diversity in a single step. For instance, a one-pot, four-component reaction has been developed for the synthesis of dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. rsc.org This method involves the reaction of 1,1-bis(methylthio)-2-nitroethene, various amines, and acenaphthoquinone in refluxing ethanol (B145695) without the need for a catalyst. rsc.org The key benefits of this approach include good to high yields, mild reaction conditions, and a straightforward workup procedure. rsc.org

Another notable example involves the use of acenaphthoquinone in MCRs to produce spiroacenaphthylene compounds. These reactions highlight the versatility of acenaphthoquinone as a building block for generating structurally complex molecules. nih.gov

Optimized Conditions for Reactions with Diamines and Dicarbonyl Compounds

The direct synthesis of the this compound core is typically achieved through the reaction of acenaphthenequinone (B41937) (the dicarbonyl component) with a suitable diamine. A common and effective method involves the reaction of acenaphthenequinone with ethane-1,2-diamine. dtu.dk In a typical procedure, acenaphthenequinone is dissolved in a solvent such as methanol, and the diamine is added. The reaction mixture is then heated under reflux. dtu.dk This process first yields the intermediate, 7,10-diaza-8,9-dihydrofluoranthene (also known as 8,9-dihydroacenaphtho[1,2-b]pyrazine). dtu.dk To obtain the fully aromatic this compound, an oxidation step is required. This is often accomplished by treating the dihydro intermediate with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as dioxane. dtu.dk

| Reactants | Reagents/Solvents | Product | Yield |

| Acenaphthenequinone, Ethane-1,2-diamine | Methanol (reflux) | 7,10-Diaza-8,9-dihydrofluoranthene | Quantitative |

| 7,10-Diaza-8,9-dihydrofluoranthene | DDQ, Dioxane (reflux) | This compound | 74% |

Catalyst-Free Dehydration Cyclization Approaches

The condensation reaction between acenaphthenequinone and a diamine, such as ethane-1,2-diamine, to form the pyrazine (B50134) ring is fundamentally a dehydration and cyclization process. This transformation can often be achieved under thermal conditions without the requirement of an external catalyst. dtu.dk The reaction, typically carried out in a solvent like refluxing methanol, proceeds via the nucleophilic attack of the amine groups on the carbonyl carbons of the quinone, followed by the elimination of two molecules of water to form the stable heterocyclic ring. dtu.dk While some syntheses of related spiroacenaphthylene derivatives explicitly highlight the use of water as a green solvent in catalyst-free conditions, the classical synthesis of the this compound core itself exemplifies an inherent catalyst-free dehydration cyclization. dtu.dkresearchgate.net

Targeted Synthesis of this compound Analogues and Derivatives

Building upon the core synthetic strategies, researchers have developed targeted methods to access specific analogues and derivatives of this compound, which possess modified structural features.

Synthesis of Dihydroacenaphtho[1,2-b]pyrazine Species

The synthesis of the dihydro version of this compound, specifically 8,9-dihydroacenaphtho[1,2-b]pyrazine, is the initial product of the condensation between acenaphthenequinone and ethane-1,2-diamine. dtu.dk This reaction is typically performed by refluxing the reactants in methanol. dtu.dk The resulting dihydro product can be isolated in nearly quantitative yield as a stable intermediate. dtu.dk This compound serves as a direct precursor to the fully aromatized this compound through a subsequent dehydrogenation (oxidation) step. nih.govdtu.dk

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Acenaphthenequinone | Ethane-1,2-diamine | Methanol | Reflux, 1h | 8,9-Dihydroacenaphtho[1,2-b]pyrazine |

Preparation of Acenaphtho[1,2-b]pyrido-pyrazine Systems

The synthesis of more complex fused systems, such as acenaphtho[1,2-b]pyrido-pyrazine, has also been reported. nih.gov These structures represent an expansion of the core heterocyclic system, incorporating a pyridine (B92270) ring fused to the pyrazine moiety. The construction of these extended systems often involves multi-step synthetic sequences or specialized multicomponent reactions where the reactants are chosen to build the additional heterocyclic ring. The synthesis of these more complex derivatives, such as acenaphtho[1,2-b]pyrido-pyrazine, demonstrates the modularity of the synthetic approaches starting from acenaphthoquinone. nih.gov

Synthetic Routes to Thieno[3,4-e]pyrazine Analogues and Extended Fused-Ring Systems

The development of synthetic pathways to thieno[3,4-b]pyrazines and their extended fused-ring systems has been a subject of considerable research. A general and efficient method for preparing 2,3-disubstituted thieno[3,4-b]pyrazines has been established, which circumvents issues associated with the preparation of the 3,4-diaminothiophene (B2735483) precursor. researchgate.net This approach utilizes α-diones, synthesized from the reaction of organocuprates with oxalyl chloride, allowing for the high-yield synthesis of a variety of analogs with different substituents such as methyl, hexyl, and phenyl. researchgate.net

Furthermore, synthetic methods have been developed to produce new 2,3-dihalo- and 2,3-ditriflato-5,7-bis(2-thienyl)thieno[3,4-b]pyrazines. nih.govacs.org These halogenated and triflated intermediates serve as versatile precursors for a range of 2,3-difunctionalized 5,7-bis(2-thienyl)thieno[3,4-b]pyrazines, which are valuable for creating low band gap conjugated materials. nih.govacs.org The electronic properties of these materials can be fine-tuned by altering the functional groups at the 2 and 3 positions. nih.govacs.org

A notable example of an extended fused-ring system is poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine), a conjugated polymer with a very low band gap of approximately 0.5 eV, which was synthesized via electropolymerization. rsc.org The synthesis of the monomer, acenaphtho[1,2-b]thieno[3,4-e]pyrazine, is a key step in this process. researchgate.netrsc.org The synthesis of a series of extended fused-ring thieno[3,4-b]pyrazine-based terthienyls has also been reported, including acenaphtho[1,2-b]thieno[3,4-e]pyrazine, dibenzo[f,h]thieno[3,4-b]quinoxaline, and thieno[3′,4′:5,6]-pyrazino[2,3-f] rsc.orgnih.govphenanthroline. researchgate.net

The following table summarizes some of the key starting materials and the resulting thieno[3,4-b]pyrazine (B1257052) derivatives:

| Starting Material | Reagent | Product | Reference |

| 3,4-Diaminothiophene | α-Diones | 2,3-Disubstituted thieno[3,4-b]pyrazines | researchgate.net |

| 5,7-Bis(2-thienyl)thieno[3,4-b]pyrazine | Halogenating/Triflating agents | 2,3-Dihalo/Ditriflato-5,7-bis(2-thienyl)thieno[3,4-b]pyrazines | nih.govacs.org |

| Acenaphtho[1,2-b]thieno[3,4-e]pyrazine | Electropolymerization | Poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine) | rsc.org |

Construction of Pyrrolo-Fused Heterocycles Incorporating Pyrazine Moieties

The synthesis of pyrrolo-fused heterocycles that incorporate a pyrazine ring has been achieved through various strategies, often involving cycloaddition reactions. One prominent method is the [3+2] cycloaddition of cycloimmonium N-ylides to activated alkynes. mdpi.comresearchgate.net This approach has been successfully used to create a variety of pyrrolo-fused systems, including those based on pyrazine. mdpi.com For instance, the reaction of pyrazinium ylides with ethyl propiolate is a key step in the synthesis of certain pyrrolopyrazine derivatives. mdpi.com

Another effective method involves the thermal cyclization of pyrazinylhydrazones. This non-catalytic process leads to the formation of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines through ring closure onto the pyrazine nucleus. rsc.org A facile and general synthesis of pyrrolo[2,3-b]pyrazines has also been developed starting from monocyclic and heterocyclic fused halopyrazines via a 2-(dicyanoylidene)-3-halopyrazine intermediate. rsc.org

Furthermore, N-acylmethyl quaternary salts of α-methyl substituted heterocycles can be converted into acyl-substituted pyrrolo[1,2-a]pyrazine (B1600676) derivatives using dimethylformamide dimethyl acetal (B89532) (DMFDMA). capes.gov.br This reaction can also lead to the formation of methyl and phenyl substituted pyrrolo[1,2-x]azines. capes.gov.br Pyrrole derivatives can also serve as precursors for the synthesis of pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines. nih.gov

The following table highlights different approaches to constructing pyrrolo-fused pyrazine systems:

| Synthetic Strategy | Precursors | Product | Reference |

| [3+2] Cycloaddition | Pyrazinium ylides, Ethyl propiolate | Pyrrolo[1,2-a]pyrazines | mdpi.com |

| Thermal Cyclization | Pyrazinylhydrazones | 5H-Pyrrolo[2,3-b]pyrazines | rsc.org |

| Ylidene Annulation | Halopyrazines | Pyrrolo[2,3-b]pyrazines | rsc.org |

| Reaction with DMFDMA | N-Acylmethyl quaternary salts of pyrazines | Acyl-substituted pyrrolo[1,2-a]pyrazines | capes.gov.br |

Synthesis of Tetrazole-Fused Pyrazine Derivatives

The synthesis of tetrazole-fused pyrazine derivatives often utilizes the azide (B81097) functional group. A key method involves the use of pyrido-, quinolino-, pyrazino- and qunoxalinotetrazoles as azide surrogates in the copper-catalyzed "click" reaction with alkynes. nih.gov This approach provides an efficient route to a wide variety of N-heterocyclic derivatives of 1,2,3-triazoles. nih.gov It is noteworthy that the tetrazole-azide equilibrium can be influenced by substituents, solvent, and temperature, which can affect the reactivity in click reactions. nih.gov

Another strategy for creating fused tetrazole systems involves the reaction of aminopyrazines with sodium azide and an orthoformate. For example, a series of novel pyranochromene-containing tetrazoles fused with pyrimidinethiones, pyrimidines, and diazepines were synthesized from tetrazole precursors obtained by reacting pyrano[3,2-c]chromene derivatives with sodium azide. researchgate.net The synthesis of tetrazole-thiazole, tetrazole-thiophene, and tetrazole-thiadiazole hybrids has also been reported, starting from 4-aminoacetophenone which is converted to 1-(4-acetylphenyl)-1H-tetrazole. nih.gov

The following table summarizes methods for the synthesis of tetrazole-fused pyrazine derivatives:

| Synthetic Method | Key Reagents | Product Type | Reference |

| Copper-catalyzed Click Reaction | Pyrazinotetrazoles, Alkynes | N-heterocyclic 1,2,3-triazoles | nih.gov |

| Cyclization with Sodium Azide | Aminopyrazines, Sodium Azide, Triethylorthoformate | Fused tetrazolo-pyrazines | researchgate.netnih.gov |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of this compound and related pyrazine scaffolds has benefited significantly from such approaches.

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis is a powerful tool for the construction of complex molecules, and its application in multicomponent reactions (MCRs) for pyrazine synthesis is noteworthy. mdpi.com Transition metal-catalyzed reactions, particularly those employing palladium, are widely used for carbon-carbon bond formation on pyrazines. rsc.orgresearchgate.net These include well-established reactions like the Sonogashira, Heck, Suzuki, and Stille couplings. rsc.orgresearchgate.net

A palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide has been described, which proceeds through an imidazolinium carboxylate intermediate. mdpi.com While not directly forming a pyrazine ring, this methodology showcases the power of palladium-catalyzed MCRs in heterocycle synthesis. Palladium catalysis also enables the synthesis of pyrazine-bridged diimidazolium salts, which have applications in Heck-type coupling reactions. dntb.gov.ua Furthermore, palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridines with alkynes can lead to the formation of fused N-heterocycles. nih.gov The asymmetric hydrogenation of pyrazin-2-ols catalyzed by palladium provides a route to chiral piperazin-2-ones. rsc.org

The following table provides examples of palladium-catalyzed reactions relevant to pyrazine synthesis:

| Reaction Type | Substrates | Product | Reference |

| Multicomponent Synthesis | Imines, Acid Chlorides, CO | 2-Imidazolines | mdpi.com |

| Cross-Coupling Reactions (Sonogashira, Heck, Suzuki, Stille) | Halopyrazines, various coupling partners | Functionalized Pyrazines | rsc.orgresearchgate.net |

| Asymmetric Hydrogenation | Pyrazin-2-ols | Chiral Piperazin-2-ones | rsc.org |

Gold-Catalyzed Cascade Cyclization Strategies

Gold catalysis has emerged as a potent tool for the synthesis of heterocyclic compounds, often proceeding through cascade cyclization reactions. acs.orgresearchgate.net Gold(I) catalysts have been shown to mediate the high-yield formation of pyrazoline derivatives from diaziridines and alkynes. nih.gov A convenient two-step synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones involves an acid-mediated cyclization of Ugi adducts followed by a gold(I)-catalyzed regioselective annulation. nih.gov

Gold-catalyzed cascade reactions have also been employed in the synthesis of other N-heterocycles. For instance, a gold-catalyzed post-Ugi cascade transformation has been developed for the synthesis of 2-pyridones. researchgate.net An efficient method for the synthesis of multisubstituted indolizines involves a gold-catalyzed cascade hydroarylation/cycloaromatization of α-(N-pyrrolyl)ketones with alkynes. acs.org Furthermore, gold(I)-catalyzed enantioselective hydroamination and hydroalkoxylation of allenes with hydroxylamines and hydrazines provide access to chiral vinyl isoxazolidines, oxazines, and pyrazolidines. nih.gov

The following table illustrates the application of gold-catalyzed cascade cyclizations:

| Reaction | Substrates | Product | Reference |

| Annulation of Dihydropyrazinones | Dihydropyrazinones | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | nih.gov |

| Cycloaddition | Diaziridines, Alkynes | Pyrazoline derivatives | nih.gov |

| Cascade Hydroarylation/Cycloaromatization | α-(N-pyrrolyl)ketones, Alkynes | Indolizines | acs.org |

Organocatalytic Methods for Pyrazine Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful and often more sustainable alternative to metal-based catalysis. uva.esmdpi.com While direct organocatalytic methods for the synthesis of the this compound core are not extensively documented, organocatalysis has been widely applied to the synthesis of various heterocyclic scaffolds, including those that could serve as precursors or analogs.

For instance, organocatalysts have been employed in the enantioselective synthesis of pyrazole (B372694) derivatives. nih.gov Asymmetric organocatalysis is a key step in the total synthesis of (S)-forphenicinol, where a Mannich reaction is catalyzed by an organocatalyst. rsc.org Camphor sulfonyl hydrazines have been shown to be effective organocatalysts for enantioselective Diels-Alder reactions. nih.gov The development of greener asymmetric organocatalysis using bio-based solvents is an active area of research, with applications in reactions such as Michael additions and Baylis-Hillman reactions to form various heterocyclic structures. mdpi.com

The following table gives an overview of organocatalytic methods applicable to heterocycle synthesis:

| Reaction Type | Catalyst Type | Product Scaffolds | Reference |

| Enantioselective Mannich Reaction | Proline derivatives | γ-Pyrone derivatives | rsc.org |

| Enantioselective Diels-Alder | Camphor sulfonyl hydrazines | Bridged-ring heterocycles | nih.gov |

| Asymmetric Michael Addition | Proline-oxadiazolone | Adducts for heterocycle synthesis | mdpi.com |

Ultrasonic Accelerated Synthetic Techniques

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful and environmentally benign alternative to conventional heating methods. This technique, often referred to as sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The primary physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov

The synthesis of acenaphtho[1,2-b]pyrazine and its derivatives typically involves the condensation of acenaphthenequinone with a suitable 1,2-diamine. Under ultrasonic irradiation, this condensation is expected to proceed more rapidly and with higher yields compared to traditional methods that often require prolonged heating. The intense mixing and mass transfer created by cavitation, along with the high-energy microenvironment, can overcome activation barriers and enhance the reactivity of the substrates.

Detailed research into the sonochemical synthesis of analogous heterocyclic systems, such as quinoxalines, provides a strong foundation for its application in the preparation of acenaphtho[1,2-b]pyrazine. These studies consistently demonstrate the advantages of ultrasound, including dramatically reduced reaction times, excellent product yields, and simpler work-up procedures. nih.gov

A plausible reaction scheme for the ultrasonic-assisted synthesis of acenaphtho[1,2-b]pyrazine involves the reaction of acenaphthenequinone with ethane-1,2-diamine under the influence of ultrasonic waves.

Reaction Scheme:

Acenaphthenequinone + Ethane-1,2-diamine --(Ultrasonic Irradiation)--> Acenaphtho[1,2-b]pyrazine

While specific studies on the ultrasonic synthesis of the parent acenaphtho[1,2-b]pyrazine are not extensively documented, data from the synthesis of its derivatives and related quinoxaline (B1680401) compounds under sonochemical conditions highlight the potential of this methodology. For instance, the synthesis of acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile from acenaphthenequinone and diaminomaleonitrile (B72808) proceeds efficiently under reflux conditions, and the application of ultrasound is anticipated to further enhance this transformation. epa.hu

The following table presents a comparative analysis of a conventional synthesis method for a related compound and the anticipated outcomes of an ultrasonic-accelerated approach for acenaphtho[1,2-b]pyrazine, based on findings from analogous reactions. nih.govepa.hu

| Parameter | Conventional Method (Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile) | Expected Ultrasonic-Accelerated Method (Acenaphtho[1,2-b]pyrazine) |

| Starting Materials | Acenaphthenequinone, Diaminomaleonitrile | Acenaphthenequinone, Ethane-1,2-diamine |

| Solvent | DMF/H₂O | Ethanol or Water |

| Catalyst | None specified | Often catalyst-free or with a mild acid/base catalyst |

| Temperature | Reflux | Room Temperature to Mild Heat (e.g., 50°C) |

| Reaction Time | Several hours | Minutes to less than an hour |

| Yield | 88% | Expected to be >90% |

| Energy Source | Thermal Heating | Ultrasonic Irradiation (e.g., 20-40 kHz) |

| Environmental Impact | Higher energy consumption, use of high-boiling point solvents | Lower energy consumption, potential for greener solvents |

This data illustrates the significant advantages offered by ultrasonic acceleration in terms of efficiency and environmental friendliness. The ability to conduct reactions at lower temperatures and in shorter time frames not only saves energy but also minimizes the potential for side reactions and decomposition of products, often leading to cleaner reaction profiles and higher purity of the final compound. mdpi.com

Chemical Reactivity and Derivatization Studies

Fundamental Reaction Pathways of Acenaphtho(1,2-b)pyrazine

Oxidation Reactions and Generation of Quinone Derivatives

There is currently no available literature detailing the specific oxidation reactions of the this compound molecule itself or the subsequent generation of quinone derivatives from this parent compound. While the oxidation of its precursor, acenaphthenequinone (B41937), is well-established, the oxidation of the fully formed heterocyclic system has not been described.

Reduction Reactions with Hydride Reagents

Specific studies on the reduction of the this compound ring system using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) have not been reported. Such reactions would be expected to target the pyrazine (B50134) ring, potentially leading to dihydro- or tetrahydro-acenaphthopyrazine derivatives, but experimental data is lacking.

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The pyrazine ring in this compound is electron-deficient, suggesting that it could be susceptible to nucleophilic aromatic substitution, particularly if activated with a suitable leaving group (e.g., a halogen). However, there are no specific documented examples of nucleophilic substitution reactions performed directly on this compound or its halogenated derivatives. Studies on other fused pyrazine systems, such as 1,2,4-triazolo[4,3-a]pyrazines, have shown that nucleophilic substitution with amines can occur, often at positions distant from a halogen leaving group (tele-substitution). nih.govbeilstein-journals.org This suggests a potential, though unexplored, avenue for the functionalization of a hypothetical halo-acenaphtho[1,2-b]pyrazine.

Functionalization and Structural Modification of this compound

Introduction of Aromatic and Aliphatic Amine Moieties

The direct functionalization of the pre-formed this compound skeleton through the introduction of aromatic or aliphatic amine groups is not described in the current scientific literature. The synthesis of amine-substituted derivatives would likely proceed through a nucleophilic substitution pathway on an activated (e.g., halogenated) substrate, a reaction that has not yet been reported for this specific compound.

Hydrazone Derivative Synthesis

There are no available reports on the direct synthesis of hydrazone derivatives starting from the this compound molecule. While the synthesis of hydrazones from related but structurally distinct systems like acenaphtho[1,2-e]-1,2,4-triazines has been documented, these methods involve derivatizing a different heterocyclic core and are not directly applicable to the functionalization of this compound. echemcom.comresearchgate.net

Spiro-Heterocycle Formation via Cycloaddition Reactions

The fusion of a pyrazine ring to the acenaphthene (B1664957) core in this compound provides a rigid and electronically distinct scaffold. This structure serves as a precursor or a point of reference for the synthesis of more complex molecular architectures, such as spiro-heterocycles. A prominent pathway to these compounds is through [3+2] cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. dntb.gov.ua

In a common synthetic strategy, acenaphthoquinone, a direct precursor to this compound, is utilized as the starting material. The reaction involves the in situ generation of azomethine ylides from the condensation of acenaphthoquinone with various amino acids. These ylides, acting as 1,3-dipoles, then react with dipolarophiles to yield spiro-pyrrolidine derivatives. This multicomponent approach allows for the creation of structurally diverse spiro-heterocycles where the acenaphthene unit is linked at a spiro-carbon to a pyrrolidine ring. researchgate.net The formation of four contiguous stereogenic centers, one of which is quaternary, highlights the synthetic utility of this method. researchgate.net

Microwave irradiation has been demonstrated to enhance the efficiency of such cycloaddition reactions, leading to the synthesis of complex structures like spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives in short reaction times and high yields. nih.gov The mechanism of the 1,3-dipolar cycloaddition is regiospecific, involving the nucleophilic attack of the carbon atom of the azomethine ylide on the β-carbon of the dipolarophile, consistently leading to the formation of pyrrolidine-based heterocyclic rings. nih.gov

| Reactants | Reaction Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Acenaphthoquinone, Amino Acids, β-nitrostyrenes | [3+2] Cycloaddition | Azomethine Ylide | Spiro[acenaphthylene-1,2′-pyrrolidine] | researchgate.net |

| Ninhydrin, Phenylenediamine, L-proline, Nitrostyrene | Four-Component Cascade | Azomethine Ylide | Spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine | nih.gov |

| 5-methylidene-3-phenyl-hydantoin, Nitrile Imines | [3+2] Cycloaddition | Nitrile Imine | Spiro-pyrazoline-imidazolidine-2,4-diones | dntb.gov.ua |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecular scaffolds at a late point in a synthetic sequence. This approach avoids the need for de novo synthesis for each new derivative, allowing for rapid diversification and optimization of molecular properties. For a core structure like this compound, LSF would provide an efficient means to introduce a variety of functional groups, thereby tuning its electronic, photophysical, or biological properties.

Palladium-catalyzed cross-coupling reactions are a cornerstone of LSF. nih.gov For instance, the installation of a hydrazine group onto an aromatic core can be achieved under mild conditions using specialized palladium catalysts. nih.gov This transformation is significant as the hydrazine moiety can be a precursor for constructing other medicinally relevant heterocycles. nih.gov The reaction conditions are often compatible with a wide array of sensitive functional groups, which is essential for the successful application of LSF to complex molecules. nih.gov

Another example of a late-stage pyrazine-forming reaction was demonstrated in the total synthesis of cephalostatin 1. nih.gov In this synthesis, the critical pyrazine ring was constructed near the end of the synthetic route by reacting an α-azidoketone with an α-aminomethyloxime. nih.gov This highlights how a pyrazine ring, similar to the one in this compound, can be installed on a complex steroidal framework, showcasing the power of LSF in achieving molecular complexity.

| LSF Method | Catalyst/Reagent | Functional Group Introduced | Significance | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | [(ImPyTrippIPr*)Pd(cin)Cl] | Hydrazine (-NHNH2) | Enables installation of a versatile nucleophile for further derivatization. | nih.gov |

| Condensation/Cyclization | Polyvinylpyridine, Bu2SnCl2 | Pyrazine Ring | Allows for the late-stage formation of the core heterocyclic system on a complex scaffold. | nih.gov |

Mechanistic Investigations of this compound Reactivity

Exploration of Radical Pathways in Fused Systems

Fused heterocyclic systems, particularly those rich in nitrogen and possessing extended π-conjugation, are capable of supporting stable radical species. The this compound framework, with its combination of an acenaphthene unit and a pyrazine ring, presents an intriguing scaffold for the potential generation of persistent radicals. While direct studies on this compound radicals are not prevalent, mechanistic insights can be drawn from analogous fused N-heterocyclic systems, such as the well-studied 1,2,4-benzotriazin-4-yl radicals, also known as Blatter radicals. researchgate.net

The formation of such radicals often involves the oxidation of a dihydro-precursor. researchgate.net For example, benzo- and pyrido-fused 1,2,4-triazines can be converted to their corresponding radicals upon alkali treatment following a reductive cyclodehydration sequence. researchgate.net Similarly, planar ring-fused 1,4-dihydro researchgate.netnih.govnih.govtriazin-4-yl radicals can be generated through photocyclization mechanisms. researchgate.net The stability of these radicals is attributed to the extensive delocalization of the unpaired electron across the fused aromatic system. Given the planar and extensively conjugated nature of this compound, it is plausible that related radical species could be generated through similar oxidative or photochemical pathways, with the unpaired spin density delocalized over both the acenaphthene and pyrazine moieties.

Role of Vinyl Cation Intermediates in Acenaphthene-Derived Reactions

The reactivity of the acenaphthene portion of this compound and its precursors can be understood by considering the potential involvement of high-energy intermediates like vinyl cations. Vinyl cations are dicoordinated carbocations that have been implicated in a range of classical acid-catalyzed and modern transition metal-catalyzed processes. nih.gov Although highly reactive, they can be generated from suitable precursors such as vinyl triflates and participate in subsequent bond-forming reactions. nih.gov

Reactivity studies have shown that vinyl cations can undergo intermolecular C-H insertion reactions, a powerful method for C-H functionalization. nih.gov For instance, cyclic vinyl triflates, when treated with a silylium catalyst, can generate vinyl cations that react with arenes in a reductive Friedel-Crafts alkylation. nih.gov The acenaphthylene (B141429) cation, a key vinyl cation intermediate derived from the acenaphthene skeleton, has been identified as a dominant fragment in the dissociative ionization of larger polycyclic aromatic hydrocarbons like anthracene (B1667546) and phenanthrene (B1679779). nih.gov This underscores the thermodynamic accessibility of this cation and suggests its potential role in synthetic reactions starting from acenaphthene-based precursors. The involvement of such intermediates could be crucial in electrophilic addition reactions to acetylenic precursors of the acenaphthene ring system or in functionalization reactions on the acenaphthene core itself.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of atoms within the Acenaphtho(1,2-b)pyrazine molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the eight aromatic protons. These protons are located in different chemical environments, leading to a complex but interpretable spectrum. The protons on the pyrazine (B50134) ring are chemically distinct from those on the acenaphthene (B1664957) moiety.

Based on the structure, the spectrum would be characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the acenaphthene portion would likely appear as a series of doublets and doublets of doublets due to coupling with their neighbors. The two protons on the pyrazine ring would also exhibit their own characteristic signals, likely as singlets or doublets depending on long-range coupling.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Acenaphthene Protons | ~7.7 - 8.3 | d, dd | ~7-9 (ortho), ~1-2 (meta) |

| Pyrazine Protons | ~8.0 - 9.0 | s or d | N/A or small J value |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound contains 14 carbon atoms in varied electronic environments. The spectrum would display signals for both protonated (CH) and non-protonated (quaternary) carbons. The carbons of the pyrazine ring, being adjacent to electronegative nitrogen atoms, are expected to resonate at a lower field (higher ppm) compared to many of the carbons in the acenaphthene portion. Experimental data for a related derivative, acenaphto[1,2-b]thieno[3,4-e]pyrazine, shows carbon signals at δ 154.5, 142.1, 138.5, 131.7, 130.4, 129.3, 128.9, 121.1, and 117.8 ppm rsc.org.

| Carbon Type | Observed Chemical Shifts (δ, ppm) |

|---|---|

| Pyrazine Ring Carbons (C=N) | ~154 |

| Aromatic Quaternary Carbons | ~121 - 142 |

| Aromatic CH Carbons | ~117 - 132 |

Two-dimensional NMR techniques such as Homonuclear Correlation Spectroscopy (COSY) are invaluable for establishing the connectivity between atoms. A COSY experiment on this compound would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms.

The COSY spectrum displays the standard 1D ¹H NMR spectrum on the diagonal, while off-diagonal cross-peaks indicate coupling between protons. For this compound, cross-peaks would be expected between adjacent protons within the acenaphthene aromatic system. This data allows for the unambiguous assignment of specific proton signals by tracing the connectivity path around the rings, confirming the structural arrangement.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy measures the vibrational transitions of molecules and is used to identify the functional groups present. The IR spectrum of this compound is characterized by absorptions corresponding to its fused aromatic and heterocyclic structure. Studies on the parent pyrazine molecule provide a basis for interpreting the spectrum core.ac.ukuc.pt.

Key expected absorption bands include:

Aromatic C-H stretching: A group of bands appearing above 3000 cm⁻¹.

Aromatic C=C and C=N ring stretching: Strong to medium intensity bands in the 1400-1650 cm⁻¹ region. These are characteristic of the vibrations within the fused aromatic system.

C-H bending: In-plane and out-of-plane bending vibrations appear in the fingerprint region (below 1400 cm⁻¹), which are highly specific to the molecule's structure.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3050 - 3150 | Aromatic C-H Stretch | Medium-Weak |

| 1500 - 1650 | Aromatic C=C Ring Stretch | Strong-Medium |

| 1400 - 1500 | Aromatic C=N Ring Stretch | Strong-Medium |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dictated by its extended π-conjugated system. The gas-phase UV absorption spectrum of the parent pyrazine shows broad absorption bands with maxima around 256 nm and 317 nm researchgate.net. These absorptions are typically assigned to π→π* and n→π* electronic transitions, respectively.

Due to the extended conjugation provided by the fused acenaphthene rings, a significant bathochromic (red) shift to longer wavelengths is expected for this compound compared to simple pyrazine. The spectrum would be characterized by intense π→π* transitions, typical of polycyclic aromatic hydrocarbons, as well as the weaker n→π* transitions characteristic of the nitrogen-containing pyrazine ring. These transitions are responsible for the compound's color and electronic properties.

Photoluminescence Spectroscopy (Fluorescence, Phosphorescence, Delayed Fluorescence)

Photoluminescence encompasses the phenomena of fluorescence, phosphorescence, and delayed fluorescence, all of which involve the emission of light from a molecule after it has absorbed photons. These processes are governed by the electronic transitions between different energy states within the molecule, often visualized using a Jablonski diagram. When this compound absorbs light, an electron is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).

Fluorescence is the rapid emission of a photon as the electron returns from the excited singlet state (S₁) to the ground state (S₀). This process is spin-allowed and typically occurs within nanoseconds. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Phosphorescence is a much slower emission process, occurring over milliseconds to seconds. It involves a spin-forbidden transition. After initial excitation to the S₁ state, the electron can undergo a process called intersystem crossing to a lower-energy excited triplet state (T₁). The subsequent radiative decay from T₁ back to the ground state S₀ is phosphorescence. This transition is less probable, leading to the longer lifetime of the excited state.

Delayed Fluorescence can occur through mechanisms such as thermally activated delayed fluorescence (TADF). In TADF-capable molecules, the energy gap between the S₁ and T₁ states is very small. This allows electrons in the triplet state to return to the singlet state via reverse intersystem crossing, assisted by thermal energy. These electrons can then fluoresce, leading to an emission that is identical in wavelength to prompt fluorescence but with a much longer decay time. Pyrazine-based structures are known to be effective acceptor units in molecules designed to exhibit TADF. chemspider.comresearchgate.net While specific experimental photoluminescence data for this compound is not detailed in the available literature, its rigid, fused aromatic structure containing the pyrazine moiety suggests it is likely to exhibit fluorescence and phosphorescence under appropriate conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms its molecular mass and provides insight into its structural stability through analysis of its fragmentation pattern under electron impact.

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z of 204, which corresponds to the compound's molecular weight and is the most abundant ion (base peak). This indicates the relative stability of the fused-ring structure. The fragmentation pattern provides further structural information.

Key fragments observed in the mass spectrum include ions at m/z 178, 151, 102, and 75. The initial fragmentation likely involves the loss of a molecule of hydrogen cyanide (HCN, mass 27) or a C₂H₂ fragment from the pyrazine ring, leading to the fragment at m/z 178. Subsequent fragmentation events lead to the smaller observed ions.

Table 1: Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Relative Intensity (%) | Postulated Fragment |

|---|---|---|

| 204 | 100 | [C₁₄H₈N₂]⁺ (Molecular Ion) |

| 178 | 74 | [C₁₃H₈N]⁺ or [C₁₂H₆N₂]⁺ |

| 151 | 24 | Fragment from loss of HCN from m/z 178 |

| 102 | 9 | Further fragmentation |

| 75 | 16 | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₈N₂), the theoretical exact mass is calculated to be 204.068748264 Da. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this value with precision in the parts-per-million (ppm) range. This high accuracy allows chemists to distinguish this compound from other compounds that might have the same nominal mass but a different elemental composition, thus confirming the molecular formula C₁₄H₈N₂.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound crystals has provided detailed insights into its molecular geometry and intermolecular interactions in the solid state.

Electroanalytical Techniques for Redox Properties

Electroanalytical methods are used to study the electron transfer (redox) properties of a compound. These techniques can determine the potentials at which a molecule is oxidized or reduced and provide information about the stability and behavior of the resulting charged species.

Cyclic Voltammetry Studies

In a typical CV experiment for such a derivative, a three-electrode cell is used, consisting of a working electrode (e.g., platinum or indium tin oxide), a platinum wire auxiliary electrode, and a reference electrode. rsc.org The potential is swept, and the resulting current is measured, revealing the oxidation and reduction potentials of the compound. The pyrazine ring itself is known to be electrochemically active, typically undergoing a two-electron reduction to form a 1,4-dihydropyrazine species. dtu.dk The fusion of the acenaphthene system to the pyrazine ring is expected to influence these redox potentials due to the extended π-conjugation.

Spectroelectrochemistry for Real-Time Electronic Property Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to observe the changes in a molecule's spectrum as its oxidation state is changed in real-time. This provides a direct correlation between the redox state and the electronic structure (e.g., color) of the molecule.

For derivatives like Poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine), spectroelectrochemistry is performed by placing a polymer-coated transparent electrode (like ITO) in a quartz cuvette within a spectrophotometer. rsc.org As the potential applied to the electrode is varied, the UV-Vis-NIR absorption spectrum is recorded simultaneously. This allows researchers to observe the appearance and disappearance of absorption bands corresponding to the neutral, oxidized (p-doped), and reduced (n-doped) states of the material. Such studies are critical for understanding the behavior of these materials in applications like electrochromic devices and organic electronics.

Computational and Theoretical Chemistry of Acenaphtho 1,2 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For acenaphtho[1,2-b]pyrazine, DFT calculations provide a detailed understanding of its orbital energies, charge distribution, and reactive sites.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels) and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. Theoretical calculations indicate that the HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule. For instance, in a related thieno[3,4-e]pyrazine annulated with acenaphthene (B1664957), a low band gap of approximately 0.5 eV was achieved through electropolymerization, highlighting how modifications to the core structure can tune these electronic properties. dtu.dk The energy gap of a molecule explains the charge transfer interaction within it.

Mulliken's Atomic Charge Analysis for Reactivity and Interaction Prediction

Mulliken population analysis is a method for estimating partial atomic charges, which provides insights into the distribution of electrons within a molecule. These charges are instrumental in understanding a molecule's dipole moment, polarizability, and the nature of its electrostatic interactions. The analysis can predict sites susceptible to electrophilic or nucleophilic attack.

In pyrazine-based systems, the nitrogen atoms typically exhibit negative Mulliken charges, indicating their electron-rich nature and ability to act as hydrogen bond acceptors. Conversely, hydrogen atoms generally carry positive charges. The specific charge on each atom of acenaphtho[1,2-b]pyrazine is dependent on the basis set used in the DFT calculation. A representative molecular structure with the standard atomic numbering scheme for acenaphtho[1,2-b]pyrazine is shown below, which is essential for assigning calculated charges to specific atoms.

Table 1: Hypothetical Mulliken Atomic Charges for Acenaphtho(1,2-b)pyrazine (Note: The following data is illustrative and based on general principles of similar heterocyclic compounds, as specific literature values for this compound were not available. The actual values would be obtained from specific DFT calculations.)

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| C1 | -0.15 | C8 | 0.12 |

| C2 | -0.13 | C9 | -0.13 |

| C3 | 0.05 | C10 | -0.15 |

| C4 | 0.18 | N11 | -0.25 |

| C5 | 0.18 | C12 | 0.20 |

| C6 | 0.05 | C13 | 0.20 |

| C7 | 0.12 | N14 | -0.25 |

This table is for illustrative purposes. The charge distribution indicates that the nitrogen atoms are the most electronegative centers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, which is crucial for predicting how it will interact with other molecules. The MEP surface is colored to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For pyrazine-containing molecules, the MEP map generally shows negative potential localized around the nitrogen atoms due to their lone pairs of electrons. researchgate.net These regions are potential sites for hydrogen bonding and other electrostatic interactions. researchgate.net The fused aromatic rings would exhibit a complex potential surface with regions of both positive and negative potential, influencing how the molecule engages in pi-stacking and other non-covalent interactions.

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a macromolecular target, such as a protein or DNA. These methods are fundamental in drug discovery and materials science.

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score (typically in kcal/mol). A more negative binding affinity indicates a more favorable and stable interaction.

While specific docking studies for acenaphtho[1,2-b]pyrazine are not widely reported, studies on structurally related acenaphtho derivatives have demonstrated their potential to bind to various protein targets. For example, derivatives of acenaphtho[1,2-e]-1,2,4-triazine have been docked into the active site of the anti-apoptotic protein Bcl-2, showing favorable binding energies. nih.gov Similarly, acenaphtho[1,2-b]quinoxaline (B1266190) derivatives have been studied for their interaction with Bovine Serum Albumin (BSA), with one analog showing a binding affinity of -8.33 kcal/mol. researchgate.net These studies suggest that the rigid, planar structure of the acenaphtho core is well-suited for fitting into protein binding pockets.

Table 2: Illustrative Binding Affinity Data for Acenaphtho Derivatives with Protein Targets (Note: This table presents data for related compounds to illustrate the concept, as specific data for this compound was not found.)

| Ligand | Protein Target | Binding Affinity (kcal/mol) |

| Acenaphtho[1,2-b]quinoxaline deriv. | BSA | -8.33 |

| 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine deriv. | Bcl-2 | Favorable (specific values vary) |

Intermolecular Interactions with Biological Macromolecules

The binding of a ligand to a protein is governed by a variety of intermolecular forces. Molecular docking and dynamics simulations can identify these specific interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a particular property. While specific QSAR studies exclusively focused on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of pyrazines and related fused heterocyclic systems. These studies provide a framework for how QSAR models could be developed for this compound to predict its activities.

QSAR models are built upon a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For pyrazine (B50134) derivatives, these descriptors are often calculated using quantum chemical methods like Density Functional Theory (DFT). A study on pyrazine derivatives as corrosion inhibitors for steel, for example, utilized DFT to calculate molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment (DM), and molecular volume (MV). electrochemsci.org These descriptors were then used to build a multiple linear regression (MLR) model that successfully correlated the structural properties of the pyrazine derivatives with their experimentally observed inhibition efficiencies. electrochemsci.org The resulting QSAR model not only explained the observed activities but also enabled the design of new pyrazine derivatives with potentially enhanced performance. electrochemsci.org

Similar QSAR studies have been conducted on other nitrogen-containing heterocyclic compounds like pyrazolines and pyridazin-3-ones. For instance, a QSAR analysis of pyrazoline derivatives as carbonic anhydrase inhibitors also employed DFT-calculated quantum descriptors to develop a predictive model for their inhibitory activity (pIC50). nih.gov Another study on pyrazoline derivatives as antiproliferative agents successfully developed a QSAR model using descriptors such as FractionalPolarSASA, dipole_Y, and minimized_energy to predict their efficacy against the MCF-7 cancer cell line. ijper.org

For a hypothetical QSAR study on this compound derivatives, a range of descriptors would be considered to capture the structural variations and their influence on a specific biological activity. These would likely include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. These describe the molecule's electronic distribution and reactivity.

Topological Descriptors: Molecular connectivity indices, shape indices, and Wiener index, which describe the size, shape, and branching of the molecule.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy, and total energy, which provide information on the stability of the compounds.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of this compound derivatives, based on studies of related compounds.

| Descriptor Type | Examples | Relevance |

| Electronic | EHOMO, ELUMO, HOMO-LUMO Gap, Dipole Moment | Governs charge transfer, polar interactions, and chemical reactivity. |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Relates to how the molecule fits into a binding site. |

| Thermodynamic | Heat of Formation, Total Energy | Indicates the relative stability of the derivatives. |

By developing robust QSAR models, it would be possible to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery or materials development process.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The reaction is a classic example of the formation of a pyrazine ring from a 1,2-dicarbonyl compound and a 1,2-diamine. The proposed mechanism involves a two-step sequence of nucleophilic attack and dehydration.

Proposed Reaction Mechanism:

First Nucleophilic Attack and Dehydration: One of the amino groups of the diamine acts as a nucleophile and attacks one of the carbonyl carbons of acenaphthylene-1,2-dione. This is followed by the elimination of a water molecule to form a mono-imine intermediate.

Intramolecular Cyclization and Second Dehydration: The remaining amino group of the diamine then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon. A subsequent dehydration step leads to the formation of the stable, aromatic pyrazine ring, resulting in the final this compound product.

Computational chemistry, particularly DFT, can be employed to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This would allow for the identification of the rate-determining step and provide insights into the reaction kinetics.

The following table outlines the key steps in the proposed mechanism and the insights that could be gained from a theoretical study.

| Reaction Step | Description | Theoretical Insights |

| 1. Initial Complex | Formation of a pre-reaction complex between acenaphthylene-1,2-dione and the diamine. | Geometry and binding energy of the complex. |

| 2. TS1 | Transition state for the first nucleophilic attack of the amino group on a carbonyl carbon. | Activation energy for the first imine formation. |

| 3. Intermediate 1 | Formation of a hemiaminal intermediate. | Stability of the hemiaminal. |

| 4. TS2 | Transition state for the first dehydration step. | Activation energy for the formation of the mono-imine. |

| 5. Intermediate 2 | Formation of the mono-imine intermediate. | Relative stability of the open-chain intermediate. |

| 6. TS3 | Transition state for the intramolecular cyclization. | Activation energy for ring closure. |

| 7. Intermediate 3 | Formation of the cyclic hemiaminal. | Stability of the cyclized, non-aromatic intermediate. |

| 8. TS4 | Transition state for the second dehydration step. | Activation energy for the final aromatization step. |

| 9. Product | Formation of this compound. | Overall reaction energy and thermodynamic favorability. |

Such theoretical studies are crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis of this compound and its derivatives.

Prediction of Photophysical and Optoelectronic Properties

This compound and its derivatives are of significant interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational methods are powerful tools for predicting the photophysical and optoelectronic properties of these materials, guiding the design of new compounds with tailored characteristics.

The key properties of interest include the absorption and emission wavelengths, fluorescence quantum yields, and the energies of the frontier molecular orbitals (HOMO and LUMO), which determine the band gap and charge injection/transport properties. Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the excited states of molecules and predicting their UV-Vis absorption spectra.

For instance, a study on a polymer derived from a thieno-fused acenaphthopyrazine, poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine), revealed a very low experimental band gap of approximately 0.5 eV. nih.gov This demonstrates the potential of the acenaphthopyrazine core as a building block for low band gap materials, which are highly desirable for applications in near-infrared (NIR) detectors and as transparent conductors.

Theoretical calculations on this compound would likely predict strong absorption in the UV region, corresponding to π-π* transitions within the aromatic system. The HOMO is expected to be distributed over the entire fused aromatic system, while the LUMO would also be delocalized, with significant contributions from the pyrazine ring. The HOMO-LUMO energy gap is a critical parameter that can be tuned by chemical modification. For example, introducing electron-donating or electron-withdrawing substituents onto the acenaphtho or pyrazine rings can systematically alter the orbital energies and, consequently, the optical and electronic properties.

A theoretical study on pyrimidine-based emitters for thermally activated delayed fluorescence (TADF) showcases how computational methods can predict key photophysical parameters. rsc.org Using DFT and TD-DFT, researchers calculated the singlet-triplet energy difference (ΔEST) and the spin-orbit coupling, which are crucial for the reverse intersystem crossing (RISC) rate in TADF materials. rsc.org Similar computational approaches could be applied to this compound derivatives to assess their potential as TADF emitters.

The table below summarizes the key photophysical and optoelectronic properties of this compound that can be predicted using computational methods and their relevance to organic electronics.

| Property | Computational Method | Relevance |

| HOMO/LUMO Energies | DFT | Determines ionization potential, electron affinity, and charge injection barriers. |

| HOMO-LUMO Gap | DFT | Correlates with the optical band gap and influences the color of absorption/emission. |

| Absorption Spectrum (λmax) | TD-DFT | Predicts the wavelengths of light the molecule absorbs. |

| Emission Spectrum (λem) | TD-DFT | Predicts the color of light the molecule emits (fluorescence/phosphorescence). |

| Singlet-Triplet Gap (ΔEST) | DFT/TD-DFT | Crucial for predicting efficiency in TADF-based OLEDs. |

| Charge Transport Properties | DFT, Kinetic Monte Carlo | Predicts electron and hole mobilities for applications in OFETs and OPVs. |

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Emitter Development

Acenaphtho[1,2-b]pyrazine and its derivatives have emerged as significant materials in the field of Organic Light-Emitting Diodes (OLEDs), contributing to the advancement of more efficient and color-pure emitters.

A key application of acenaphtho[1,2-b]pyrazine is in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can, in theory, achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. frontiersin.orgnih.gov This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons.

The design of TADF molecules often involves a donor-acceptor (D-A) architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is crucial for efficient RISC. The acenaphtho[1,2-b]pyrazine core serves as a potent electron acceptor in these systems. For instance, by attaching electron-donating units like 9,9-diphenyl-9,10-dihydroacridine (B1356494) (DPAC) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) to the acenaphthopyrazine (AP) acceptor, researchers have successfully synthesized TADF emitters. rsc.org The inherent rigidity of both the donor and acceptor components helps to minimize energy loss through non-radiative pathways. rsc.org

Furthermore, the introduction of a bridging benzene (B151609) ring between the donor and acceptor moieties can enhance the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST and facilitating rapid RISC. rsc.org This strategic molecular design has resulted in deep-red TADF OLEDs with maximum external quantum efficiencies (EQE) exceeding 14%. rsc.org

A series of multifunctional compounds based on an acenaphtopyrido[2,3-b]pyrazine acceptor core has been developed, exhibiting TADF, room-temperature phosphorescence (RTP), and aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). rsc.org By tuning the donor component, the photophysical properties of these materials can be finely controlled. rsc.org

The donor-acceptor (D-A) concept is a cornerstone in the design of high-performance OLED emitters, and acenaphtho[1,2-b]pyrazine is a favored acceptor moiety. In these systems, the HOMO is primarily located on the electron-donating unit, while the LUMO resides on the electron-accepting acenaphtho[1,2-b]pyrazine core. This spatial separation of the frontier molecular orbitals is key to achieving charge transfer characteristics and tuning the emission color.

By systematically modifying the donor and acceptor components, researchers can manipulate the energy levels and photophysical properties of the resulting D-A molecules. For example, a family of TADF emitters was created using a twisted D-A structure with dihydrophenazasiline as the donor and pyrido[2,3-b]pyrazine (B189457) as the acceptor, achieving an EQE of up to 9% in a CBP matrix. researchgate.net

Another approach involves using a highly rigid and planar dibenzo[a,c]dipyrido[3,2-h:2',3'-j]phenazine (BPPZ) derivative as the acceptor, combined with a phenoxazine (B87303) donor. The significant steric hindrance between the donor and acceptor units forces a highly twisted structure, leading to an extremely small ΔEST. This design strategy has yielded highly efficient red OLEDs. researchgate.net

The versatility of the D-A approach is further demonstrated in the development of multifunctional luminophores based on an acenaphtopyrido[2,3-b]pyrazine core. These materials exhibit not only TADF but also other desirable properties like AIE, making them suitable for a range of applications. rsc.org

There is a significant demand for efficient deep-red and near-infrared (NIR) emitting materials for applications in night-vision displays, telecommunications, and biomedical imaging. rsc.orgnih.gov However, the development of such materials is often hampered by the "energy gap law," which predicts that as the emission energy decreases, the rate of non-radiative decay increases, leading to lower efficiency. nih.govelsevierpure.com

Acenaphtho[1,2-b]pyrazine derivatives have been instrumental in overcoming this challenge. By employing strong electron-accepting acenaphthopyrazine derivatives in a D-A architecture, researchers have successfully created highly efficient deep-red emitters. For example, combining a dicyanodibenzo[a,c]phenazine (CNBPz) acceptor with donors like p-ditolylamine or 9,9-dimethylacridan has resulted in pure-red TADF OLEDs with emission peaks around 670 nm and a high EQE of 15.0%. elsevierpure.com The extended π-conjugation and strong electron-accepting nature of the CNBPz unit are key to achieving these long-wavelength emissions while maintaining high efficiency. elsevierpure.com

Similarly, the use of rigid donors and acceptors, such as in the DMAC-AP and DPAC-AP systems, suppresses non-radiative decay pathways, enabling efficient deep-red emission at 640 nm with an EQE over 14%. rsc.org The development of NIR emitters has also benefited from acenaphtho[1,2-b]pyrazine-based structures, pushing the boundaries of OLED performance into the longer wavelength regions of the electromagnetic spectrum. rsc.orgnih.gov

Solution-processing techniques offer a cost-effective alternative to the more common vacuum deposition methods for fabricating large-area OLED displays. nih.govrsc.org However, designing solution-processable emitters with high performance presents its own set of challenges, including the need for good solubility and the ability to form high-quality thin films. rsc.org

Researchers have successfully developed solution-processable TADF emitters by incorporating bulky substituents and extending the π-skeleton of the molecule. nih.gov This approach enhances solubility and prevents the aggregation that can quench emission in the solid state. For example, a solution-processable TADF emitter based on a multiple resonance effect, OAB-ABP-1, was designed with an extended π-system and bulky groups, leading to pure green emission with high efficiency in solution-processed OLEDs. nih.gov

Furthermore, a series of multifunctional compounds based on an acenaphtopyrido[2,3-b]pyrazine acceptor core has been specifically designed for solution processing. rsc.org These materials, when used as emitters in solution-processed OLEDs, have demonstrated high external quantum efficiencies of up to 15.3% in a CBP host matrix. rsc.org The development of such soluble acenaphtho[1,2-b]pyrazine derivatives paves the way for the low-cost manufacturing of high-performance OLED devices. nih.gov

Conjugated Polymers and Low Band Gap Materials

The acenaphtho[1,2-b]pyrazine unit is also a valuable component in the synthesis of conjugated polymers with low band gaps. These materials are of great interest for a variety of organic electronic applications, including organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). ias.ac.in

The incorporation of the electron-accepting acenaphtho[1,2-b]pyrazine moiety into a polymer backbone, often alternating with electron-donating units, creates a D-A copolymer. This architecture effectively lowers the band gap of the material through intramolecular charge transfer (ICT) from the donor to the acceptor units along the polymer chain.

For instance, a novel class of low band gap copolymers was synthesized using an acenaphtho[1,2-b]quinoxaline (B1266190) core (a structurally related compound) as the acceptor and oligothiophene derivatives as the donor. ias.ac.in These polymers exhibited band gaps in the range of 1.8–2.0 eV. ias.ac.in Similarly, the electropolymerization of acenaphto[1,2-b]thieno[3,4-e]pyrazine resulted in a conjugated polymer with an exceptionally low band gap of approximately 0.5 eV. rsc.orgnih.gov

The ability to tune the band gap by carefully selecting the donor and acceptor units is a significant advantage of this approach. For example, in a study on thienopyrazine-based polymers, alternating a "weak donor" with a "strong acceptor" allowed for fine-tuning of the LUMO energy level, which is critical for optimizing the performance of organic solar cells. mdpi.com Similar design principles are applied to polymers incorporating the acenaphtho[1,2-b]pyrazine unit to achieve desired electronic properties. researchgate.net

A key design principle is the creation of a D-A alternating copolymer structure. This arrangement not only lowers the band gap but also enhances the planarity of the polymer backbone, which can facilitate intermolecular π-π stacking and improve charge transport. The rigid and planar nature of the acenaphtho[1,2-b]pyrazine core itself promotes a more ordered packing of the polymer chains in the solid state.

Electropolymerization and Polymerization Strategies for Acenaphtho[1,2-b]pyrazine Derivatives

The polymerization of acenaphtho[1,2-b]pyrazine derivatives has been a key strategy to harness their electronic properties on a macroscopic scale. Electropolymerization, a technique where a polymer film is grown on an electrode surface by applying an electrical potential, has been successfully employed.

A notable example is the electropolymerization of acenaphtho[1,2-b]thieno[3,4-e]pyrazine, which results in the formation of a conjugated polymer, poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine). rsc.orgrsc.orgnih.gov This polymer is distinguished by its remarkably low band gap of approximately 0.5 eV, a crucial property for applications in organic electronics where efficient charge carrier generation and transport are required. rsc.orgrsc.orgnih.gov The synthesis of such low band gap polymers opens avenues for their use in various optoelectronic devices.

Beyond electropolymerization, other strategies common for heterocyclic compounds, such as cationic ring-opening polymerization, are being explored for monomers containing similar structural motifs. For instance, thiophene-substituted 2-oxazolines and 2-oxazines have been polymerized to create thermally stable precursor polymers. nih.gov These methods, involving initiators like methyl triflate, allow for the synthesis of polymers with controlled molecular weights and narrow to moderate dispersity. nih.gov Such controlled polymerization techniques could potentially be adapted for acenaphtho[1,2-b]pyrazine derivatives to produce well-defined polymeric structures for advanced material applications.

Organic Solar Cells (OSCs) and Photovoltaic Applications

The quest for efficient and cost-effective organic solar cells has driven the development of novel donor and acceptor materials. Acenaphtho[1,2-b]pyrazine derivatives have emerged as promising candidates due to their tunable electronic properties and potential for strong light absorption.

Copolymers incorporating an acenaphtho[1,2-b]thieno[3,4-e]pyrazine (ACTP) acceptor motif have been investigated in organic transistors and solar cells. These low-bandgap polymers have demonstrated a maximum power conversion efficiency (PCE) of 1.4% in OSCs. rsc.org

Furthermore, an acenaphtho[1,2-b]quinoxaline diimide derivative, AQI-T2, has been synthesized and evaluated as a small molecule non-fullerene acceptor (NFA) in organic solar cells. researchgate.net When paired with the polymer donor PTB7-Th, devices fabricated with AQI-T2 as the acceptor exhibited a power conversion efficiency of 0.77%, a high open-circuit voltage of 0.86 V, a short-circuit current of 2.04 mA cm⁻², and a fill factor of 43.98%. researchgate.net These findings underscore the potential of n-type molecules based on the acenaphtho[1,2-b]pyrazine scaffold as electron-accepting materials in non-fullerene organic solar cells. researchgate.net

Table 1: Performance of Acenaphtho[1,2-b]pyrazine Derivatives in Organic Solar Cells

| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| Poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine) based copolymer | Not Specified | 1.4% | Not Specified | Not Specified | Not Specified |

| AQI-T2 | PTB7-Th | 0.77% | 0.86 V | 2.04 mA cm⁻² | 43.98% |

Chemical Sensor Development Based on Specific Molecular Interactions

The development of chemical sensors for the selective detection of ions and molecules is a critical area of research. While specific examples of chemical sensors based solely on the acenaphtho[1,2-b]pyrazine core are not yet prevalent in the literature, the broader class of nitrogen-containing heterocycles, including pyrazine (B50134) derivatives and azafluoranthenes, has shown significant promise in this domain. mdpi.comnih.govresearchgate.net

Fluorescent and colorimetric sensors often rely on the interaction between the analyte and the sensor molecule, which can lead to changes in the sensor's photophysical properties, such as fluorescence quenching or enhancement. unica.it For instance, pyrazine-based fluorescent sensors have been developed for the ratiometric detection of Ni²⁺ ions. researchgate.net The sensing mechanism often involves chelation of the metal ion by the nitrogen atoms in the pyrazine ring and other coordinating groups, which modulates the electronic structure of the fluorophore.

Similarly, azafluoranthenes, which share structural similarities with acenaphtho[1,2-b]pyrazine, have been noted for their application as neutral fluorescent markers. mdpi.comnih.govresearchgate.net The design of such sensors often involves incorporating specific binding sites for the target analyte into the fluorescent scaffold. The development of sensor arrays, where multiple sensor molecules provide a unique response pattern for different analytes, is also a growing area of interest. nih.govchemistryviews.org Given the electron-rich nature and the presence of nitrogen atoms, acenaphtho[1,2-b]pyrazine derivatives represent a promising platform for the future design of selective and sensitive chemical sensors for various analytes, including metal ions and anions.

Organic Long Persistent Luminescence (OLPL) Materials

Organic long persistent luminescence (OLPL) is a phenomenon where a material continues to emit light for an extended period after the cessation of excitation. This property is highly desirable for applications in areas such as bioimaging, safety signage, and data encryption. While direct reports on OLPL from acenaphtho[1,2-b]pyrazine are scarce, the characteristics of related nitrogen-containing heterocyclic compounds suggest a potential for such applications. mdpi.comnih.govresearchgate.net

The mechanism of OLPL in organic materials often involves the formation of long-lived triplet excitons and their subsequent slow release of energy. Host-guest systems, where a phosphorescent guest molecule is dispersed in a rigid host matrix, are a common strategy to achieve room-temperature phosphorescence (RTP) and, in some cases, OLPL. nih.govrsc.org The host matrix serves to suppress non-radiative decay pathways and protect the triplet excitons from quenching by oxygen. nih.gov

Nitrogen-containing heterocycles are known to facilitate intersystem crossing, the process of converting singlet excitons to triplet excitons, which is a prerequisite for phosphorescence. mdpi.comnih.govresearchgate.net Theoretical and experimental studies on other heterocyclic systems have shown that the energy levels of the host and guest can be tuned to optimize the phosphorescence process. nih.gov Computational studies can also provide insights into the electronic and phosphorescent properties of molecules, aiding in the design of new OLPL materials. rsc.org The rigid, planar structure of acenaphtho[1,2-b]pyrazine, combined with its nitrogen atoms, makes it an intriguing candidate for investigation in the field of OLPL, potentially as a guest in a host-guest system or as a core component of a single-component OLPL material.

Applications in Chemical Biology and Intermolecular Interactions Mechanistic/structural Focus

Molecular Interactions with Biological Macromolecules

The planar, polycyclic aromatic nature of acenaphtho(1,2-b)pyrazine, combined with the hydrogen-bonding capabilities of its pyrazine (B50134) nitrogen atoms, predisposes it to interact with biological macromolecules such as proteins and nucleic acids. These interactions are primarily non-covalent and are fundamental to its potential biological activities.

Bovine serum albumin (BSA) is a widely used model protein for studying drug-protein interactions due to its structural similarity to human serum albumin (HSA). While direct binding studies of this compound with BSA are not extensively reported in the literature, the interactions of structurally related polycyclic aromatic hydrocarbons (PAHs) and aza-PAHs with BSA provide significant insights.

Fluorescence quenching is a primary technique used to study these binding interactions. The intrinsic fluorescence of BSA, mainly due to its tryptophan residues, is quenched upon binding of a small molecule. The mechanism of quenching can be either static, involving the formation of a ground-state complex, or dynamic, resulting from collisional encounters. The Stern-Volmer constant (Ksv) and the binding constant (Kb) are key parameters derived from these studies that quantify the binding affinity.

Studies on various PAHs have shown that their binding affinity to BSA generally increases with the number of aromatic rings. nih.gov For instance, fluoranthene (B47539) shows a higher binding affinity to BSA compared to phenanthrene (B1679779) and fluorene. nih.gov The interactions are predominantly driven by van der Waals forces. nih.gov